molecular formula C7H2I4N2 B611371 4,5,6,7-Tetraiodo-1H-benzimidazole CAS No. 1196457-06-3

4,5,6,7-Tetraiodo-1H-benzimidazole

Cat. No. B611371
M. Wt: 621.7249
InChI Key: ZUHFPYANLLWSJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TIBI is a potent ATP-competitive dual inhibitor of Rio1 and CK2.

Scientific Research Applications

  • Quantum-Chemical Insight and Crystal Structure Analysis : 4,5,6,7-Tetraiodo-1H-benzimidazole has been analyzed for its weak interaction patterns in solid state, using X-ray diffraction and quantum chemistry calculations. It is studied in the context of protein kinase CK2 inhibitors, with a focus on its crystal structure and the nature of its intra- and intermolecular interactions, such as hydrogen bonding and van der Waals contacts. This research is significant for understanding the chemical reactivity and biological activity of compounds in the 4,5,6,7-tetrahalogeno-1H-benzimidazole series (Latosinska et al., 2014).

  • Inhibitory Activity on Protein Kinase CK2 Subunits : This compound, along with its derivatives, has been tested for inhibitory activity against individual catalytic subunits of human CK2. The research highlights the differences in sensitivity between CK2α and CK2α' subunits to 4,5,6,7-tetraiodo-1H-benzimidazole derivatives, which is crucial for understanding the specific biological interactions and potential therapeutic applications of these compounds (Janeczko et al., 2012).

  • Antimicrobial Potential : A study explored the antimicrobial potential of a series of 4,5,6,7-tetrahalogenated benzimidazoles, including 4,5,6,7-tetraiodo-1H-benzimidazole, against selected bacteria and fungi, including plant and human pathogens. This research contributes to the understanding of the antimicrobial properties of these compounds and their potential use in treating infections (Janeczko et al., 2016).

  • Novel Multi-Target Ligands (Potential Inhibitors) : Research on the synthesis and crystal structure of adamantylated 4,5,6,7-tetrahalogeno-1H-benzimidazoles, including 4,5,6,7-tetraiodo-1H-benzimidazole, has been conducted. These compounds are studied as potential multi-target ligands and are evaluated as inhibitors for protein kinases, influenza, and SARS-CoV-2. This highlights their potential in pharmaceutical applications and drug development (Latosinska et al., 2022).

properties

IUPAC Name

4,5,6,7-tetraiodo-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2I4N2/c8-2-3(9)5(11)7-6(4(2)10)12-1-13-7/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHFPYANLLWSJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=C(C(=C2I)I)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2I4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetraiodo-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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